5-Fluoro-4,4-dimethylcyclopent-2-en-1-one
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Overview
Description
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one is a fluorinated derivative of 4,4-dimethylcyclopent-2-en-1-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4,4-dimethylcyclopent-2-en-1-one typically involves the fluorination of 4,4-dimethylcyclopent-2-en-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of fluorinating agents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-4,4-dimethylcyclopent-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclopent-2-en-1-one: The non-fluorinated parent compound.
5,5-Dimethylcyclopent-2-en-1-one: A structural isomer with different substitution patterns.
4,4-Dimethyl-2-cyclopenten-1-ol: An alcohol derivative with similar structural features.
Uniqueness
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61604-03-3 |
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Molecular Formula |
C7H9FO |
Molecular Weight |
128.14 g/mol |
IUPAC Name |
5-fluoro-4,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9FO/c1-7(2)4-3-5(9)6(7)8/h3-4,6H,1-2H3 |
InChI Key |
OYMDTYCXSKFBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C1F)C |
Origin of Product |
United States |
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